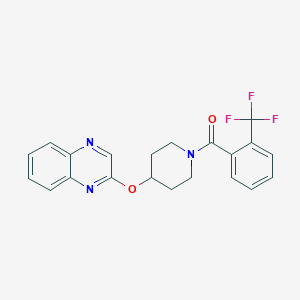
(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The compound has a molecular weight of 401.389. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.科学的研究の応用
Crystal Structure and Anti-Tubercular Activities
The compound has been studied for its crystal structures and potential anti-tubercular activities. In particular, derivatives like mefloquine, which share structural similarities, have exhibited important anti-tubercular activities, as indicated by in vitro assays against M. tuberculosis (Wardell et al., 2011).
Structural Studies and Theoretical Calculations
Structural and theoretical studies of related compounds, such as those involving piperidin-4-yl and difluorophenyl methanone oxime, have been conducted. These studies focus on the crystal structure, electronic properties, and theoretical calculations to understand the chemical and physical properties of these compounds (Karthik et al., 2021).
Spectroscopic Properties in Various Environments
Research has also delved into the electronic absorption, excitation, and fluorescence properties of compounds with structural similarities in different solvents. This includes studying the impact of solvent polarity and hydrogen-bonding abilities on these properties, which are crucial for understanding the compound's behavior in various environments (Al-Ansari, 2016).
Synthesis and Antimicrobial Activity
The synthesis of related compounds with antimicrobial properties has been explored. For example, derivatives involving pipradol show potential microbial activities, which could be useful in developing new antimicrobial agents (Ramudu et al., 2017).
Design and Synthesis for Cancer Research
Compounds structurally similar to (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone have been designed and synthesized for potential use in cancer research. These compounds are studied for their cytotoxic activity against cancer cell lines, highlighting their potential as therapeutic agents (Perreault et al., 2017).
Crystal Structure Analysis
The crystal structures of adducts and derivatives of compounds with similar molecular frameworks have been analyzed. This research is crucial for understanding the molecular interactions and stability of these compounds (Revathi et al., 2015).
Exploring Antidepressant Potential
Studies have been conducted on compounds like (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, investigating their potential as antidepressants using rodent behavioral models. This research is significant for developing new treatments for depression (Mahesh et al., 2012).
将来の方向性
特性
IUPAC Name |
(4-quinoxalin-2-yloxypiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-1-5-15(16)20(28)27-11-9-14(10-12-27)29-19-13-25-17-7-3-4-8-18(17)26-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHYUQOQCXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2890373.png)
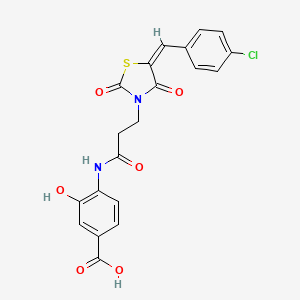
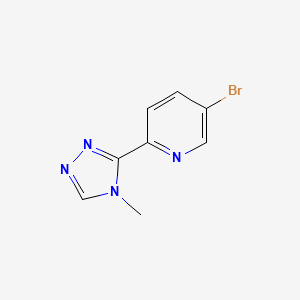
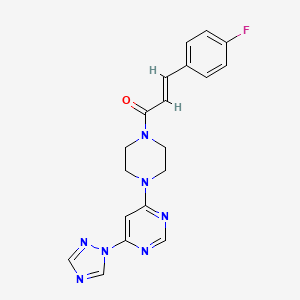

![3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2890382.png)
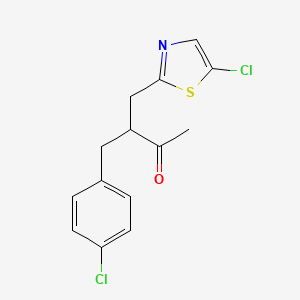
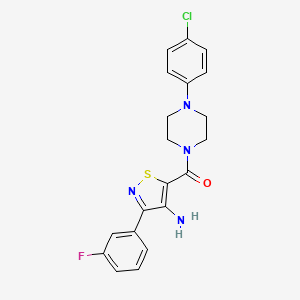
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
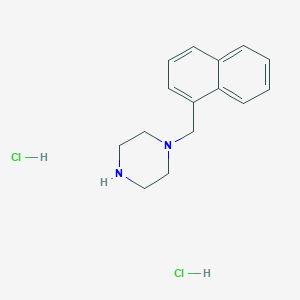
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
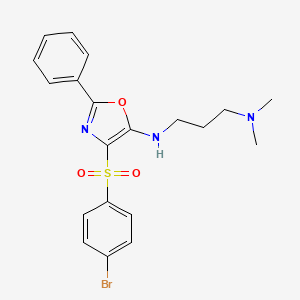
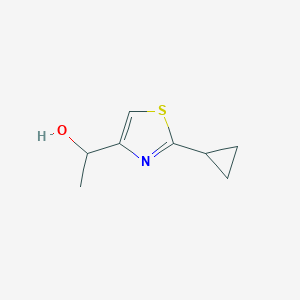
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)